![molecular formula C10H14N4O6 B15134293 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione](/img/structure/B15134293.png)
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. It is a nucleoside composed of a purine base (xanthine) attached to a ribose sugar. This compound is significant in various biological processes and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione typically involves the glycosylation of xanthine with a protected ribose derivative. The reaction conditions often include the use of Lewis acids as catalysts and anhydrous solvents to facilitate the glycosylation reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups on the ribose moiety.
Reduction: Reduction reactions can occur at the purine ring, leading to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, particularly at positions 2 and 6.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Oxidized derivatives of the ribose moiety.
Reduction: Dihydro derivatives of the purine ring.
Substitution: Substituted purine derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione is used as a precursor in the synthesis of various nucleoside analogs and as a standard in chromatographic analyses .
Biology
In biological research, this compound is used to study nucleoside metabolism and transport. It serves as a substrate for enzymes involved in nucleoside and nucleotide metabolism .
Medicine
In medicine, derivatives of this compound are investigated for their potential antiviral and anticancer properties. They are also used in the development of diagnostic assays .
Industry
In the industrial sector, this compound is used in the production of nucleoside-based pharmaceuticals and as a biochemical reagent .
Mécanisme D'action
The mechanism of action of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione involves its incorporation into nucleic acids or its interaction with nucleoside transporters and enzymes. It can inhibit nucleic acid synthesis by acting as a chain terminator or by inhibiting enzymes involved in nucleotide metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenosine: Similar structure but with an adenine base instead of xanthine.
Guanosine: Contains a guanine base instead of xanthine.
Uniqueness
The uniqueness of 9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione lies in its specific purine base (xanthine) and its role in various biochemical pathways. Its distinct structure allows it to interact differently with enzymes and nucleic acids compared to other nucleosides .
Propriétés
Formule moléculaire |
C10H14N4O6 |
|---|---|
Poids moléculaire |
286.24 g/mol |
Nom IUPAC |
9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4,5-dihydro-3H-purine-2,6-dione |
InChI |
InChI=1S/C10H14N4O6/c15-1-3-5(16)6(17)9(20-3)14-2-11-4-7(14)12-10(19)13-8(4)18/h2-7,9,15-17H,1H2,(H2,12,13,18,19)/t3-,4?,5-,6-,7?,9-/m1/s1 |
Clé InChI |
CASZEFNURIMFDA-QYQYRGHWSA-N |
SMILES isomérique |
C1=NC2C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)NC(=O)NC2=O |
SMILES canonique |
C1=NC2C(N1C3C(C(C(O3)CO)O)O)NC(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7aH-[1,3]thiazolo[4,5-d]pyridazin-7-one](/img/structure/B15134212.png)
![[7-morpholin-4-yl-2,3-dioxo-6-(trifluoromethyl)quinoxalin-1-ium-1-yl]methylphosphonic acid](/img/structure/B15134217.png)
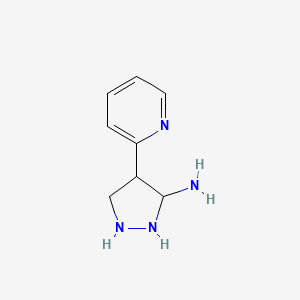
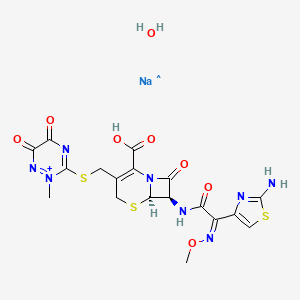
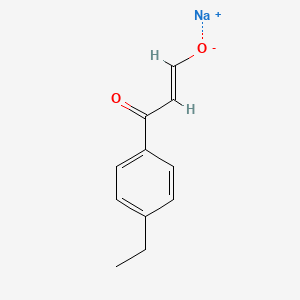
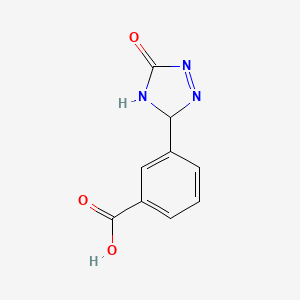
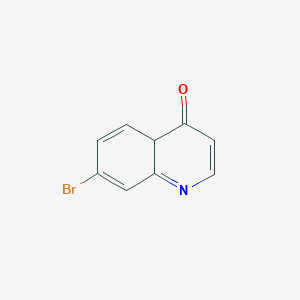
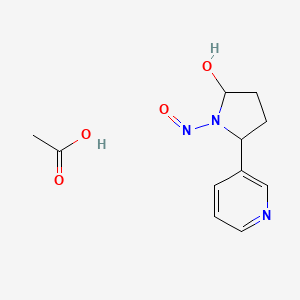
![(E)-3-[2-(methoxymethyl)phenyl]-2-methylprop-2-en-1-ol](/img/structure/B15134263.png)
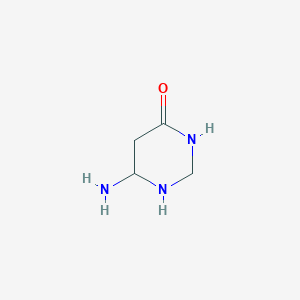
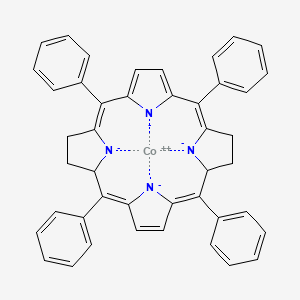
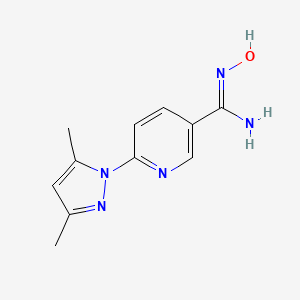
![N-[4-[2-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)ethyl]phenyl]-5-methoxy-9-oxo-4H-acridine-4-carboxamide;hydrochloride](/img/structure/B15134297.png)
![(OC-6-33)-tricarbonyl(1,10-phenanthroline-kappaN1,kappaN10)[4-(2H-tetrazol-5-yl-kappaN2)benzonitrilato]-rhenium](/img/structure/B15134305.png)
